5-[4-[4-(3,5-diformylphenyl)phenyl]phenyl]benzene-1,3-dicarbaldehyde
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Overview
Description
[1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl]-3,3’‘’,5,5’‘’-tetracarbaldehyde: is an organic compound consisting of four phenyl rings connected linearly with aldehyde groups at the 3,3’‘’,5,5’‘’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,3’‘’,5,5’‘’-tetracarbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quaterphenyl Core: This can be achieved through Suzuki coupling reactions, where phenylboronic acid derivatives are coupled with halogenated benzene derivatives in the presence of a palladium catalyst.
Introduction of Aldehyde Groups: The aldehyde groups can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or by using formylation agents like dichloromethyl methyl ether in the presence of a Lewis acid.
Industrial Production Methods: Industrial production methods for [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,3’‘’,5,5’‘’-tetracarbaldehyde are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde groups in [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,3’‘’,5,5’‘’-tetracarbaldehyde can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products:
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding primary alcohols
Substitution: Nitro or halogenated derivatives of the compound
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Biological Probes: Can be used as a fluorescent probe in biological imaging due to its conjugated system.
Drug Development: Potential use in the synthesis of pharmaceutical compounds with specific biological activities.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with specific electronic properties.
Catalysis: Can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Mechanism of Action
The mechanism of action of [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,3’‘’,5,5’‘’-tetracarbaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of reactive aldehyde groups and the conjugated phenyl rings. These structural features allow it to interact with different molecular targets, such as enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
[1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl]-4,4’‘’-diamine: Contains amino groups instead of aldehyde groups, used in the synthesis of covalent organic frameworks (COFs).
[1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid: Contains carboxyl groups instead of aldehyde groups, used in the synthesis of metal-organic frameworks (MOFs).
Uniqueness:
Reactivity: The presence of aldehyde groups makes [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,3’‘’,5,5’‘’-tetracarbaldehyde more reactive compared to its amino and carboxyl counterparts.
Applications: Its unique structure and reactivity make it suitable for specific applications in organic synthesis, material science, and biological research.
Properties
IUPAC Name |
5-[4-[4-(3,5-diformylphenyl)phenyl]phenyl]benzene-1,3-dicarbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O4/c29-15-19-9-20(16-30)12-27(11-19)25-5-1-23(2-6-25)24-3-7-26(8-4-24)28-13-21(17-31)10-22(14-28)18-32/h1-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRBEJSTASKSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC(=CC(=C3)C=O)C=O)C4=CC(=CC(=C4)C=O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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